molecular formula C10H16BrN3 B15238912 3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15238912
M. Wt: 258.16 g/mol
InChI Key: XPGMTLHKRIRBJW-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a propyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with 2-propyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis. The compound’s ability to interact with multiple molecular pathways makes it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
  • 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom, methyl group, and propyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

3-bromo-6-methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16BrN3/c1-3-4-8-9(11)10-12-5-7(2)6-14(10)13-8/h7,12H,3-6H2,1-2H3

InChI Key

XPGMTLHKRIRBJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2CC(CNC2=C1Br)C

Origin of Product

United States

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